molecular formula C22H23NO4S B2703367 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 2097898-85-4

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No. B2703367
CAS RN: 2097898-85-4
M. Wt: 397.49
InChI Key: DAWYZCAIWSEIAP-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings including a benzofuran, furan, and thiophene ring. The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring. Furan is a five-membered ring with four carbon atoms and one oxygen. Thiophene is a five-membered ring with four carbon atoms and one sulfur .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of oxygen, sulfur, and nitrogen atoms in the rings would result in regions of electron density, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings could result in a relatively high boiling point and melting point .

Scientific Research Applications

Oxidative Annulation in Organic Synthesis

Research by Zhang et al. (2017) explored photoinduced direct oxidative annulation processes involving compounds with furan and thiophene moieties, akin to the structure of the specified acetamide. This study highlights an innovative, metal and oxidant-free method to access highly functionalized polyheterocyclic compounds, demonstrating the compound's relevance in synthetic organic chemistry for creating complex molecular architectures with potential applications in material science and drug development (Zhang et al., 2017).

Crystal Structure and Biological Activity

Hu Jingqian et al. (2016) conducted a study on a similar compound, focusing on its synthesis, crystal structure characterization, and biological activities. Their findings reveal the compound's moderate herbicidal and fungicidal activities, which underscores its potential in agricultural chemistry for the development of new pesticides (Hu Jingqian et al., 2016).

Hydrodeoxygenation in Fuel Processing

Romero et al. (2009) investigated the hydrodeoxygenation of benzofuran and its derivatives over a NiMoP/Al2O3 catalyst, which is closely related to the chemical transformations and applications of the compound . Their research provides insights into the processing of furanic compounds for the production of deoxygenated products, crucial for the development of renewable fuels and chemicals (Romero et al., 2009).

Anti-inflammatory and Cytotoxic Activities

Sunder and Maleraju (2013) synthesized derivatives of a compound containing the benzofuran moiety, evaluating their anti-inflammatory activity. This research is indicative of the potential pharmacological applications of compounds with similar structures in developing new therapeutic agents (Sunder & Maleraju, 2013).

Future Directions

The future directions for research into this compound would depend on its intended use. It could potentially be studied for various applications, given its complex structure and the presence of multiple functional groups .

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-22(2)12-15-6-3-7-18(21(15)27-22)26-14-20(24)23-13-16(17-8-4-10-25-17)19-9-5-11-28-19/h3-11,16H,12-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWYZCAIWSEIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CC=CO3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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